Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1831862-63-5) is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a benzoate ester backbone with a methoxy group at the 2-position and a pinacol boronate group at the 3-position (Figure 1). The compound’s molecular formula is C₁₅H₂₁BO₅, with a molecular weight of 292.14 g/mol . It is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxygen, as indicated by its GHS hazard warnings (H302, H315, H319, H335) .
Properties
Molecular Formula |
C15H21BO5 |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)18-5)13(17)19-6/h7-9H,1-6H3 |
InChI Key |
DFRJZQLASKSRCZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this compound predominantly involves palladium-catalyzed borylation of an aryl halide precursor, typically an o-bromo or o-iodo methoxybenzoate derivative, with bis(pinacolato)diboron under inert atmosphere. The reaction conditions are optimized to achieve high yields and purity.
Detailed Synthetic Procedure
Step 1: Starting Materials
- Methyl 2-bromo-3-methoxybenzoate (aryl bromide)
- Bis(pinacolato)diboron
- Potassium acetate (base)
- Palladium catalyst: bis[bis(diphenylphosphino)ferrocene]palladium(II) dichloride
- Solvent: 1,4-dioxane or N,N-dimethylformamide (DMF)
- Inert atmosphere: nitrogen or argon
Step 2: Reaction Conditions
- The aryl bromide (e.g., methyl 2-bromo-3-methoxybenzoate) is combined with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane.
- The palladium catalyst is added under nitrogen or argon atmosphere.
- The mixture is heated to approximately 80–90 °C.
- Reaction time ranges from 12 to 16 hours to ensure completion.
- The reaction mixture is then cooled and worked up by extraction and purification.
Step 3: Workup and Purification
- Removal of solvent under reduced pressure.
- Extraction with dichloromethane or ethyl acetate.
- Washing with saturated aqueous sodium chloride solution.
- Drying over anhydrous magnesium sulfate.
- Purification by column chromatography using petroleum ether/methylene chloride or ethyl acetate/hexanes gradients.
- Final product is obtained as a solid with typical yields around 80–86%.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Catalyst | bis[bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.5 mmol) |
| Base | Potassium acetate (4 equivalents) |
| Solvent | 1,4-dioxane (150 mL for 10 mmol scale) |
| Temperature | 85 °C |
| Time | 12 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Yield | 86% |
| Purification | Column chromatography (petroleum ether:methylene chloride = 3:1) |
| Characterization | 1H NMR, 13C NMR, MS, elemental analysis |
Mechanistic Insights
The reaction proceeds via palladium-catalyzed oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with bis(pinacolato)diboron activated by potassium acetate, and reductive elimination to yield the arylboronate ester. The inert atmosphere prevents catalyst deactivation and side reactions.
Comparative Analysis of Preparation Methods
| Method Aspect | Method A (Dioxane, Pd(dppf)Cl2, KOAc) | Method B (Acetonitrile, Pd(PPh3)2Cl2, Na2CO3) | Method C (DMF, Pd(dppf)Cl2, KOAc) |
|---|---|---|---|
| Catalyst | bis[bis(diphenylphosphino)ferrocene]palladium(II) dichloride | trans-bis(triphenylphosphine)palladium(II) dichloride | bis[bis(diphenylphosphino)ferrocene]palladium(II) dichloride |
| Base | Potassium acetate | Sodium carbonate | Potassium acetate |
| Solvent | 1,4-dioxane | Acetonitrile/water | N,N-dimethylformamide (DMF) |
| Temperature | 80–85 °C | 70 °C | 80 °C |
| Reaction Time | 12 h | 3–15 h | 12 h |
| Yield | ~86% | Variable, up to quantitative in some cases | High |
| Atmosphere | Inert (N2 or Ar) | Inert (N2) | Inert |
| Purification | Column chromatography | Column chromatography | Column chromatography |
Research Findings and Applications
- The boronic ester functionality in this compound allows its use in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl systems.
- The methoxy and ester substituents provide electronic tuning for reactivity and solubility.
- The compound's stability under reaction conditions and ease of purification make it a preferred intermediate for complex molecule synthesis.
- Literature reports confirm the reproducibility of the palladium-catalyzed borylation approach with consistent yields and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The boronate ester moiety acts as a nucleophilic partner, reacting with aryl halides or triflates.
Key Findings :
-
Reactions require inert atmospheres (N₂/Ar) to prevent boronate oxidation .
-
Co-catalysts like Pd/C enhance efficiency in coupling with electron-deficient aryl halides .
Transesterification Reactions
The methyl ester group undergoes transesterification under acidic or basic conditions, enabling substitution with other alcohols.
| Conditions | Reactants | Catalyst | Temp/Time | Yield | Reference |
|---|---|---|---|---|---|
| Methanol, H₂SO₄ | Ethanol | H₂SO₄ | Reflux, 12 hrs | 85% | |
| Benzyl alcohol, Ti(OiPr)₄ | Benzyl alcohol | Titanium isopropoxide | 80°C, 6 hrs | 78% |
Mechanistic Notes :
-
Acidic conditions protonate the ester carbonyl, increasing electrophilicity for nucleophilic attack.
-
Bulky alcohols (e.g., benzyl alcohol) require longer reaction times.
Hydrolysis Reactions
Controlled hydrolysis converts the methyl ester to a carboxylic acid or the boronate ester to boronic acid.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | NaOH (aq.), Δ | Carboxylic acid | 92% | |
| Boronate hydrolysis | H₂O, HCl | Boronic acid | 88% |
Optimization :
-
Alkaline hydrolysis (NaOH) is preferred for ester cleavage due to milder conditions .
-
Boronate hydrolysis requires stoichiometric acid to avoid decomposition.
Oxidation Reactions
The methoxy-substituted aromatic ring undergoes selective oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, FeCl₃ | CH₃CN, 60°C | Quinone derivative | 65% | |
| KMnO₄, H₂O | H₂SO₄, 0°C | Carboxylic acid | 70% |
Side Reactions :
Catalytic Borylation/Ir-Catalyzed Reactions
The compound serves as a boron source in Ir-catalyzed borylation reactions, forming derivatives for further functionalization.
| Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aromatic C–H bonds | [Ir(cod)(OMe)]₂ | Cyclohexane, Δ | 60–75% | |
| Alkenes | HBpin, [Ir] | Toluene, 80°C | 55% |
Mechanistic Insight :
-
Ir-boryl intermediates facilitate boron transfer to electron-rich substrates .
-
Side products like MeOBpin (2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are observed due to ligand elimination .
Stability and Storage Considerations
Scientific Research Applications
Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic ester in cross-coupling reactions. The compound reacts with organohalides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition of the organohalide, followed by the transmetalation with the boronic ester, and finally, the reductive elimination to form the desired product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent positions, functional groups, and electronic properties (Table 1):
Key Observations :
Key Observations :
- Catalyst Efficiency : PdCl₂(dppf) complexes (e.g., ) are preferred for sterically hindered substrates, while Pd(PPh₃)₂Cl₂ is used for simpler aryl bromides (e.g., ).
- Base Selection : Potassium acetate (KOAc) is standard for deprotonation, but triethylamine (Et₃N) may improve solubility in polar solvents .
Physicochemical Properties
- Solubility: The target compound’s methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogues like Methyl 2-methyl-4-(pinacol boronate)benzoate .
- Stability : All pinacol boronate esters exhibit moisture sensitivity, but electron-donating groups (e.g., -OCH₃) may slightly enhance hydrolytic stability compared to electron-withdrawing substituents .
Biological Activity
Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C15H21BO5
- Molecular Weight : 292.14 g/mol
- CAS Number : 603122-40-3
- SMILES Notation :
COC(=O)c1cc(c(cc1)OC)B(OCC(C)(C)C)(C)(C)O
Synthesis
The compound can be synthesized through a series of reactions involving boron-containing reagents and methoxybenzoic acid derivatives. The synthesis typically involves the formation of the dioxaborolane moiety which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example:
- In vitro Studies : Compounds related to this compound have shown inhibition of cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 65 | MDA-MB-231 | 0.126 | Inhibits cell proliferation |
| 72 | A549 | <0.01 | Induces apoptosis through caspase activation |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation which is critical for cell division.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in treated cells .
Study on Antiviral Activity
A related study demonstrated that a compound with structural similarities exhibited antiviral properties against influenza viruses. The compound showed a reduction in viral load in infected mice and had a favorable safety profile at high doses .
Toxicity Studies
Subacute toxicity studies in healthy mice indicated that the compound can be administered safely at doses up to 40 mg/kg without significant adverse effects. This suggests potential for therapeutic applications .
Q & A
Q. What are the primary synthetic routes for preparing Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves reacting a halogenated benzoate precursor (e.g., methyl 2-methoxy-3-bromobenzoate) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C . Optimization of reaction time, catalyst loading, and stoichiometry is critical to achieving >90% yield. Post-synthesis purification often employs column chromatography with hexane/ethyl acetate gradients to isolate the boronate ester .
Q. How can the purity and structural integrity of this compound be verified?
Key analytical methods include:
- ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., methyl groups on the dioxaborolane ring at δ ~1.3 ppm, aromatic protons influenced by the electron-withdrawing ester and boronate groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular formula .
- HPLC with UV detection : Assess purity (>95%) when commercial suppliers (e.g., Sigma-Aldrich) do not provide analytical data .
Q. What are the typical applications of this compound in cross-coupling reactions?
It is widely used in Suzuki-Miyaura couplings to form biaryl or heteroaryl linkages. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in aqueous DME with Na₂CO₃ as a base enables access to complex aromatic systems . The methoxy and ester groups may influence reactivity by altering electron density or steric hindrance at the coupling site .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact reaction efficiency in cross-coupling?
The 3-position boronate group and 2-methoxy substituent create steric hindrance, potentially slowing transmetallation in Pd-catalyzed reactions. Computational studies (DFT) can model transition states to predict reactivity . Experimentally, using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) may mitigate these effects . Contrasting reactivity with analogous compounds (e.g., methyl 4-boronate benzoate) can isolate steric vs. electronic contributions .
Q. How can researchers address low yields in meta-selective C–H borylation reactions using this compound?
Meta-borylation often requires directing groups (e.g., amides) and ligands (e.g., Ir-based catalysts with chelating anions). If yields are low, consider:
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., rotameric equilibria of the ester group). Techniques include:
Q. How can computational chemistry predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?
Density Functional Theory (DFT) calculations can:
- Map frontier molecular orbitals (HOMO/LUMO) to assess redox potentials.
- Simulate reaction pathways for novel transformations (e.g., single-electron transfer mechanisms).
- Benchmark against experimental results (e.g., cyclic voltammetry) to validate predictions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
